molecular formula C25H26ClN3O3S B251212 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide

货号: B251212
分子量: 484 g/mol
InChI 键: MWNUGXCBZPHQQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and activation of B cells, a type of white blood cell that is involved in the immune response.

作用机制

TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, a non-receptor tyrosine kinase that is expressed in B cells and plays a critical role in B cell receptor signaling. BTK activation leads to downstream signaling events that promote B cell activation, proliferation, and survival. By inhibiting BTK activity, TAK-659 can suppress B cell activation and proliferation, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity, leading to a reduction in B cell activation and proliferation. In preclinical studies, TAK-659 has also been shown to modulate the activity of other signaling pathways, such as the NF-κB and PI3K/AKT pathways, which are involved in immune cell activation and survival. TAK-659 has also been shown to have favorable pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for clinical use.

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, which make it a valuable tool for studying B cell signaling and function. TAK-659 can also be used in combination with other targeted therapies to investigate synergistic effects and potential therapeutic applications. However, TAK-659 has some limitations, such as its narrow target specificity and potential off-target effects, which need to be carefully considered when designing experiments.

未来方向

Several future directions can be pursued in the study of TAK-659. Firstly, further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in different disease settings. Secondly, the potential synergistic effects of TAK-659 with other targeted therapies need to be further investigated. Thirdly, the molecular mechanisms underlying the off-target effects of TAK-659 need to be elucidated to optimize its therapeutic applications. Finally, the development of novel BTK inhibitors with improved pharmacological properties and target specificity is an area of active research.

合成方法

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 3-chloro-4-(2-thienylcarbonyl)piperazine, and its subsequent coupling with 4-ethylphenol and 3-chloro-4-nitroaniline. The resulting compound is then reduced to yield TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for further research and development.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has demonstrated potent inhibition of BTK activity and has shown efficacy in suppressing B cell activation and proliferation. Moreover, TAK-659 has shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide, in treating B cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with B cell malignancies and autoimmune disorders.

属性

分子式

C25H26ClN3O3S

分子量

484 g/mol

IUPAC 名称

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C25H26ClN3O3S/c1-2-18-5-8-20(9-6-18)32-17-24(30)27-19-7-10-22(21(26)16-19)28-11-13-29(14-12-28)25(31)23-4-3-15-33-23/h3-10,15-16H,2,11-14,17H2,1H3,(H,27,30)

InChI 键

MWNUGXCBZPHQQB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

规范 SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。